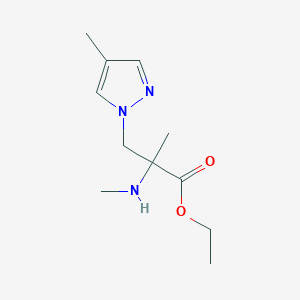

Ethyl 2-methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

説明

- Its chemical formula is C₁₃H₂₀N₄O₂.

- The compound contains a pyrazole ring, an ester group, and a secondary amine.

- It is used in various scientific applications due to its unique structure and properties.

Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: is a synthetic organic compound.

特性

分子式 |

C11H19N3O2 |

|---|---|

分子量 |

225.29 g/mol |

IUPAC名 |

ethyl 2-methyl-2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-9(2)6-13-14/h6-7,12H,5,8H2,1-4H3 |

InChIキー |

XTCFCRFEUFEWSW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)(CN1C=C(C=N1)C)NC |

製品の起源 |

United States |

準備方法

Synthetic Routes:

Reaction Conditions:

Industrial Production:

化学反応の分析

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

Medicine: May have pharmaceutical applications (e.g., as a prodrug or targeting specific pathways).

Industry: Used in the production of specialty chemicals.

作用機序

- The compound’s mechanism of action depends on its specific application.

- It may act as a ligand for receptors or enzymes, modulating cellular processes.

- Further research is needed to elucidate specific targets and pathways.

類似化合物との比較

Similar Compounds:

Remember that this compound’s properties and applications are still an active area of research, and new findings may emerge

生物活性

Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

- Molecular Formula : C12H18N4O2

- Molecular Weight : 250.30 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate exhibits various biological activities primarily through interaction with specific receptors and enzymes:

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for many physiological processes including neurotransmission and hormone release .

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate:

- Case Study 1 : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | DNA fragmentation |

| A549 | 25 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

- Case Study 2 : Animal models showed a reduction in inflammatory markers when treated with ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, indicating its potential use in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Bioavailability | ~80% |

| Half-Life | 6 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。